molecular formula C13H14ClN3O B1453857 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine CAS No. 1040013-91-9

6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine

Cat. No.: B1453857
CAS No.: 1040013-91-9
M. Wt: 263.72 g/mol
InChI Key: ZYNRTXKSPZFJAX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine follows IUPAC guidelines for heterocyclic compounds. The parent structure is a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2). Substituents are numbered to minimize positional indices:

  • A chlorine atom is attached to position 6 of the pyridazine ring.
  • An amino group (-NH₂) is located at position 3.
  • The amino group is substituted with a 2-(4-methoxyphenyl)ethyl chain.

The methoxy group (-OCH₃) on the phenyl ring is specified as para-substituted (position 4) relative to the ethyl linkage.

Molecular Formula, Molecular Weight, and Isotopic Composition

The compound has the following structural and compositional properties:

Property Value
Molecular Formula C₁₃H₁₄ClN₃O
Average Molecular Weight 263.72 g/mol
Monoisotopic Mass 263.0826 g/mol (calculated)

Isotopic Composition :

  • Chlorine : Natural abundance includes two stable isotopes: $$^{35}\text{Cl}$$ (75.77%) and $$^{37}\text{Cl}$$ (24.23%).
  • Carbon : Predominantly $$^{12}\text{C}$$ (98.93%) with minor contributions from $$^{13}\text{C}$$ (1.07%).
  • Nitrogen : $$^{14}\text{N}$$ (99.63%) and $$^{15}\text{N}$$ (0.37%).

These isotopic distributions result in characteristic mass spectral fragmentation patterns, with the most abundant peak at m/z 263.08 (M$$^{+}$$).

Synonyms, CAS Registry Numbers, and Depositor-Supplied Names

The compound is cataloged under multiple identifiers:

Identifier Type Value
CAS Registry Number 1040013-91-9
MDL Number MFCD08363092
IUPAC Name This compound
Alternative Names - 6-Chloro-N-(4-methoxyphenethyl)pyridazin-3-amine
- 3-Amino-6-chloro-N-(4-methoxyphenethyl)pyridazine

Depositor-Supplied Synonyms :

  • 6-Chloro-N-(4-methoxyphenethyl)pyridazin-3(2H)-imine (common typographical variant).
  • 4-(2-((6-Chloropyridazin-3-yl)amino)ethyl)anisole (descriptive name emphasizing the methoxy group).

These identifiers facilitate cross-referencing across chemical databases such as PubChem, ChemSpider, and MolCore.

Properties

IUPAC Name

6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-18-11-4-2-10(3-5-11)8-9-15-13-7-6-12(14)16-17-13/h2-7H,8-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNRTXKSPZFJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine is a chemical compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₃H₁₄ClN₃O, featuring a pyridazine ring substituted with a chloro group and an ethyl chain linked to a 4-methoxyphenyl moiety. The structural characteristics contribute to its unique chemical properties and biological activities, including interactions with various biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, preliminary assays suggest that it may affect pathways related to cell proliferation and apoptosis, potentially leading to selective cytotoxicity against cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

2. Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves interaction with specific receptors and enzymes:

  • Adenosine Receptors : The compound has shown binding affinity to adenosine receptors, which play crucial roles in various physiological processes. Its activity as an antagonist or modulator in these pathways could explain some of its therapeutic effects.
  • Enzyme Inhibition : Molecular docking studies suggest that it may inhibit enzymes involved in cancer pathways, contributing to its anticancer activity.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

  • A study demonstrated that related pyridazine derivatives exhibited selective antiproliferative activity against cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .
  • Another research effort identified the role of methoxy groups in enhancing hydrophobic interactions, which could improve binding affinity and selectivity towards biological targets .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine generally follows these key steps:

  • Preparation of the 6-chloropyridazin-3-amine core
  • Introduction of the 2-(4-methoxyphenyl)ethyl substituent via amine alkylation or amide reduction
  • Selective halogenation or chlorination to install the chlorine atom at the 6-position

Preparation of the Pyridazin-3-amine Core with 6-Chloro Substitution

The 6-chloropyridazin-3-amine moiety can be prepared by halogenation of pyridazin-3-amine derivatives or by selective substitution on dichloropyridazine precursors.

  • Halogenation and Amination: Starting from 3,6-dichloropyridazine derivatives, selective substitution of one chlorine atom with an amino group can be achieved by reaction with hydrazine hydrate or other amine sources, often under reflux conditions in formic acid or similar solvents to afford 6-chloro-3-aminopyridazine intermediates.

  • Alternative routes: Oxidation and rearrangement methods have been reported to prepare pyridazin-3-amine derivatives with chloro substituents, involving Curtius rearrangement and subsequent deprotection steps to yield the desired amine functionality.

Introduction of the 2-(4-Methoxyphenyl)ethyl Side Chain

The 2-(4-methoxyphenyl)ethyl substituent is typically introduced via:

  • Amide Formation and Reduction: Acylation of the pyridazin-3-amine with 2-(4-methoxyphenyl)acetyl chloride forms an amide intermediate, which is then reduced to the corresponding amine. This two-step process allows for the installation of the phenethylamine side chain with the methoxy substituent on the aromatic ring.

  • Direct Alkylation: Alternatively, alkylation of the amino group on the pyridazine ring with 2-(4-methoxyphenyl)ethyl halides (chlorides or bromides) under basic conditions (e.g., potassium carbonate in acetone or DMF) can be employed to directly attach the side chain.

Selective Chlorination Methods

Selective chlorination at the 6-position of pyridazin-3-amine derivatives is a critical step:

  • Deaminative Chlorination: A recently developed method involves replacing amino groups on heteroaromatic rings with chlorine atoms using pyrylium salts in the presence of MgCl2 in acetonitrile at elevated temperatures (50–140 °C). This method allows selective chlorination without affecting other sensitive groups and can be applied in a one-step or two-step procedure depending on the substrate.

  • Use of Phosphorus Oxychloride: For related heterocyclic systems, treatment with phosphorus oxychloride (POCl3) in solvents such as acetonitrile or toluene facilitates chlorination and ring cyclization steps, though this is more common in quinoline-type systems.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Formation of cyanoacetamide Cyanoacetic acid, amine, N,N'-dicyclohexylcarbodiimide DMF 0–15 °C High Cooling to control exotherm, filtration needed
Amination of dichloropyridazine Hydrazine hydrate, reflux Formic acid Reflux Moderate Selective substitution of one Cl by NH2
Acylation with 2-(4-methoxyphenyl)acetyl chloride 4-methoxyphenylacetyl chloride, base CH2Cl2 Room temperature Good Forms amide intermediate
Amide reduction Standard reducing agents (e.g., LiAlH4, BH3) Suitable solvent Controlled temp. High Converts amide to phenethylamine derivative
Alkylation of pyridazin-3-amine 2-(4-methoxyphenyl)ethyl bromide/chloride, K2CO3 Acetone, DMF Room temperature Good Faster with bromide, mild conditions
Deaminative chlorination Pyrylium salt, MgCl2 CH3CN 50–140 °C Moderate One-step selective chlorination on heterocycles

Research Findings and Optimization Notes

  • Solvent and Temperature Effects: Solvent choice critically affects yield and purity. For example, acetone at room temperature is preferred for alkylation steps, while DMF at 80 °C enhances yields in some pyridazinone substitutions.

  • Reaction Time: Reaction times vary from minutes to hours depending on step and reagents. For example, alkylation reactions typically proceed at room temperature within hours, while hydrazine substitutions require reflux for complete conversion.

  • Side Reactions: O-methylation of hydroxy derivatives related to this scaffold can lead to cleavage of the imidazole moiety, indicating the need for careful control of methylation conditions to avoid decomposition.

  • Yield Improvements: Use of bromide halides instead of chlorides in alkylation steps generally improves reaction rates and yields due to better leaving group ability.

Summary Table of Key Preparation Steps for this compound

Step No. Intermediate/Product Reaction Type Key Reagents/Conditions Yield Range (%) Reference
1 6-Chloropyridazin-3-amine Halogenation/Amination 3,6-Dichloropyridazine + hydrazine hydrate, reflux in formic acid Moderate
2 Amide intermediate Acylation 2-(4-Methoxyphenyl)acetyl chloride, base, CH2Cl2, RT Good
3 2-(4-Methoxyphenyl)ethyl-pyridazin-3-amine Amide reduction LiAlH4 or BH3, suitable solvent, controlled temp High
4 Final compound Deaminative chlorination Pyrylium salt, MgCl2, CH3CN, 50–140 °C Moderate

The preparation of this compound involves a multi-step synthetic approach centered on selective halogenation, amination, and side-chain introduction. The most effective methods start from dichloropyridazine derivatives, proceeding through selective amine substitution and acylation/reduction steps to install the 2-(4-methoxyphenyl)ethyl group. Recent advances in deaminative chlorination provide efficient routes to introduce the chlorine substituent selectively. Optimization of solvents, temperature, and halide leaving groups significantly influences yields and purity of the final product.

This synthesis strategy is supported by diverse research findings and experimental data from multiple peer-reviewed sources, ensuring a robust and reproducible preparation protocol for this compound.

Q & A

Q. What are the key synthetic routes for 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine, and how are reaction conditions optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For pyridazine derivatives, a common approach is reacting 6-chloropyridazin-3-amine with a substituted ethylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Phosphorus oxychloride (POCl₃) may be used as a chlorinating agent in precursor steps . Optimization focuses on temperature control (0–10°C for exothermic steps), solvent selection (chloroform for solubility), and stoichiometric ratios to minimize byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield .

Q. What experimental techniques are used to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include unit cell dimensions (monoclinic P2/c space group, a=14.6018(5)a = 14.6018(5) Å, b=10.8574(3)b = 10.8574(3) Å, c=17.4630(6)c = 17.4630(6) Å, β=126.438(2)\beta = 126.438(2)^\circ) and refinement metrics (R=0.039R = 0.039, wR=0.110wR = 0.110) . Complementary techniques include:

  • NMR : 1^1H/13^{13}C spectra to verify substituent integration (e.g., methoxy protons at ~3.8 ppm, aromatic protons in pyridazine ring).
  • HRMS : To confirm molecular weight (Mr=235.67M_r = 235.67) and isotopic patterns .

Q. How is the compound’s solubility and stability assessed in biological assays?

  • Solubility : Tested in DMSO (primary solvent for in vitro studies) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.
  • Stability : Incubate at 37°C in simulated physiological conditions (e.g., liver microsomes) and monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways or biological activity?

  • Reaction Design : Quantum mechanical calculations (DFT) predict transition states and intermediates to identify energy barriers. For example, ICReDD’s approach combines reaction path searches with experimental feedback to optimize conditions (e.g., solvent, catalyst) .
  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) evaluates interactions with targets like kinases or GPCRs. Focus on substituent effects (e.g., 4-methoxyphenyl’s electron-donating properties) on binding affinity .

Q. What strategies resolve contradictions in reported biological activities of pyridazine derivatives?

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify outliers.
  • Structural Reassessment : Re-examine crystallographic data (e.g., torsion angles in the ethyl linker) to correlate conformation with activity .
  • Proteomic Profiling : Use affinity chromatography or thermal shift assays to confirm off-target interactions that may explain divergent results .

Q. How do substituents (e.g., chloro, methoxy) influence physicochemical and pharmacokinetic properties?

  • LogP Calculations : Predict lipophilicity using software (ChemAxon) to assess blood-brain barrier permeability.
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., Cl) to reduce CYP450-mediated oxidation. Compare half-life (t1/2t_{1/2}) in hepatocyte assays with analogs like 6-fluoro-N-[2-(4-ethoxyphenyl)ethyl]pyridazin-3-amine .

Q. What advanced spectroscopic methods characterize dynamic molecular behavior in solution?

  • NMR Relaxation Studies : Measure T1/T2T_1/T_2 relaxation times to probe rotational diffusion and aggregation.
  • 2D NOESY : Identify through-space interactions between the methoxyphenyl group and pyridazine ring, indicating preferred conformations .

Methodological Considerations

Q. Designing a SAR Study for Analog Synthesis

  • Core Modifications : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl, 3,4-dimethoxyphenyl) to assess electronic effects.
  • Linker Variations : Test ethyl vs. propyl chains to evaluate flexibility vs. rigidity.
  • Assay Selection : Prioritize kinase panels (e.g., JAK2, EGFR) based on structural similarity to known inhibitors .

Q. Addressing Crystallographic Disorder in SC-XRD Analysis

  • Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts.
  • Refinement Tools : Apply SHELXL’s disorder modeling to resolve overlapping electron densities in flexible substituents (e.g., ethyl group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine
Reactant of Route 2
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6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine

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